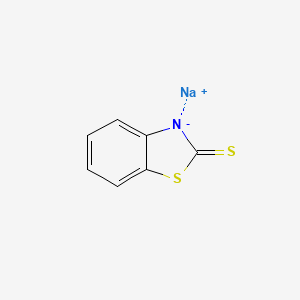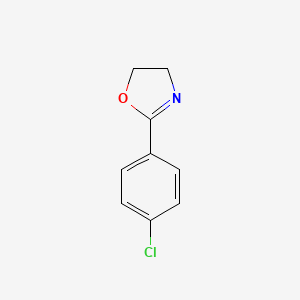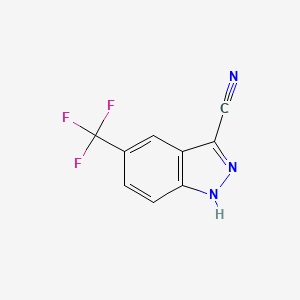
5-(Trifluoromethyl)-1H-indazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-1H-indazole-3-carbonitrile is an organic compound that features a trifluoromethyl group attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using photoredox catalysis, where visible light drives the reaction in the presence of a photocatalyst .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as lithiation followed by trapping with electrophiles have been explored for functionalizing the indazole ring .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indazole ring.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
5-(Trifluoromethyl)-1H-indazole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ethers: Compounds with similar trifluoromethyl groups but different core structures.
Fluorinated imidazoles and benzimidazoles: These compounds share the trifluoromethyl group but have different heterocyclic cores.
Uniqueness
5-(Trifluoromethyl)-1H-indazole-3-carbonitrile is unique due to its specific indazole core structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H4F3N3 |
|---|---|
Molecular Weight |
211.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1H-indazole-3-carbonitrile |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)5-1-2-7-6(3-5)8(4-13)15-14-7/h1-3H,(H,14,15) |
InChI Key |
XZGXHZRDDSIPRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=NN2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


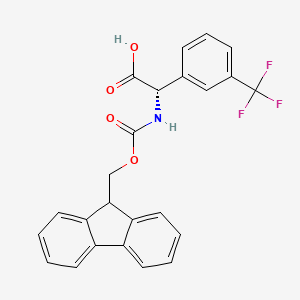

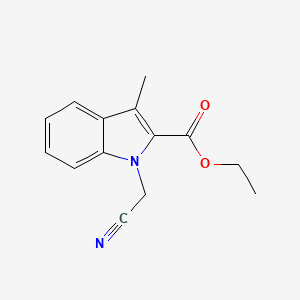
![8-Ethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B14034716.png)
![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14034718.png)
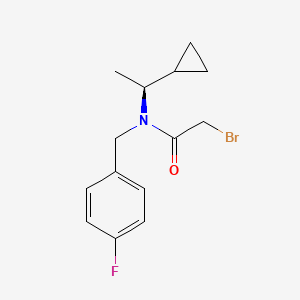
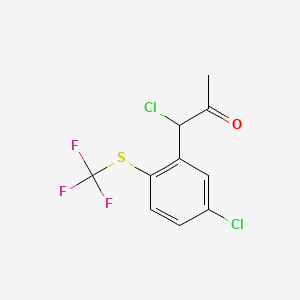
![[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14034730.png)

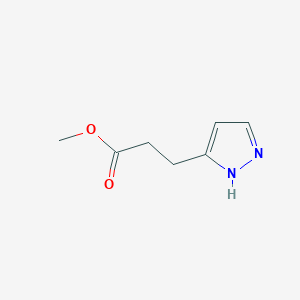

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid](/img/structure/B14034756.png)
